molecular formula C11H13F3O2 B1459909 2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol CAS No. 1881329-56-1

2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol

Cat. No. B1459909
M. Wt: 234.21 g/mol
InChI Key: DISCKKUFJWGBES-UHFFFAOYSA-N
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Description

“2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C11H13F3O2 . Its molecular weight is 234.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol” are not well-documented. Its molecular weight is known to be 234.21 .

Scientific Research Applications

Synthesis and Inhibitor Development

The trifluoromethylation of phenol derivatives, including 2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol, has been demonstrated as a significant method in the synthesis of potent inhibitors. For instance, the copper/Togni reagent-mediated benzylic C-H trifluoromethylation of phenol derivatives shows selective substitution with a CF3 group, which is crucial for developing enoyl-acyl carrier protein reductase (FabI) inhibitors. These inhibitors are essential in pharmaceutical research for their antibacterial properties (Egami et al., 2015).

Electrochemical Studies

Electrochemical studies of phenol and its derivatives in ionic liquids have shown that oxidation of phenol leads to the formation of phenolate anions, which undergo chemical oxidation to the phenoxyl radical. This radical then reacts with anions in the ionic liquid to form corresponding phenyl triflate molecules. Such studies are fundamental for understanding the electrochemical behavior of phenolic compounds and their potential applications in organic synthesis and environmental chemistry (Villagrán et al., 2006).

Novel Synthesis Methods

Research on the synthesis of β-trifluoromethyl-tyrosine through nucleophilic replacement of p-(1-chloro-2,2,2-trifluoroethyl)phenols highlights the importance of such phenol derivatives in developing new synthetic pathways. These pathways are crucial for synthesizing amino acid derivatives with potential applications in medicinal chemistry and drug development (Gong & Kato, 2003).

properties

IUPAC Name

2-(2-methylpropoxy)-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-7(2)6-16-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCKKUFJWGBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239143
Record name Phenol, 2-(2-methylpropoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropoxy)-5-(trifluoromethyl)phenol

CAS RN

1881329-56-1
Record name Phenol, 2-(2-methylpropoxy)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881329-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2-methylpropoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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